N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
CAS No.: 733763-20-7
Cat. No.: VC6774352
Molecular Formula: C19H20BrNO3
Molecular Weight: 390.277
* For research use only. Not for human or veterinary use.
![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide - 733763-20-7](/images/structure/VC6774352.png)
Specification
CAS No. | 733763-20-7 |
---|---|
Molecular Formula | C19H20BrNO3 |
Molecular Weight | 390.277 |
IUPAC Name | N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Standard InChI | InChI=1S/C19H20BrNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22) |
Standard InChI Key | XIDAYVOWAUDQKV-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)Br |
Introduction
Key Findings
N-(4-Bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an N-(4-bromo-3-methylphenyl)acetamide group. While direct pharmacological data for this compound remains limited in publicly available literature, structural analogs and synthetic pathways provide critical insights into its potential applications in medicinal chemistry and materials science . The compound’s unique combination of a dihydrobenzofuran scaffold and halogenated arylacetamide moiety suggests possible bioactivity, though further empirical validation is required.
Chemical Structure and Nomenclature
Structural Composition
The compound’s IUPAC name, N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide, delineates its core components:
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2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl: A bicyclic structure comprising a benzene ring fused to a partially saturated furan ring with two methyl groups at the 2-position .
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Ether-linked acetamide: An oxygen atom bridges the benzofuran’s 7-position to a methylene group, which is further connected to a carboxamide functional group.
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N-(4-Bromo-3-methylphenyl): The amide nitrogen is substituted with a brominated and methylated aryl group, introducing steric bulk and potential halogen-mediated interactions .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁BrN₂O₃ |
Molecular Weight | 423.29 g/mol |
Hybridization | Planar aromatic (benzofuran) |
Key Functional Groups | Ether, carboxamide, dihydrofuran |
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis for this compound is documented in the provided sources, analogous routes from benzofuran-acetamide derivatives suggest a multi-step process :
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Benzofuran Core Preparation:
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Etherification:
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Amide Coupling:
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | H₂SO₄, 80°C, 12 hr | 65–75% |
2 | K₂CO₃, DMF, 60°C, 6 hr | 80–85% |
3 | EDC, HOBt, DCM, rt, 24 hr | 70–78% |
Physicochemical Properties
Stability and Solubility
The compound’s dihydrofuran ring enhances conformational rigidity compared to fully aromatic benzofurans, potentially improving thermal stability . The bromine atom and methyl groups contribute to hydrophobicity, as evidenced by logP estimates >3.5 .
Table 3: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
---|---|---|
logP | 3.7 ± 0.3 | ChemDraw® |
Water Solubility | 0.02 mg/mL | ALOGPS |
Melting Point | 145–150°C | Analog comparison |
pKa | 9.2 (amide NH) | MarvinSketch® |
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